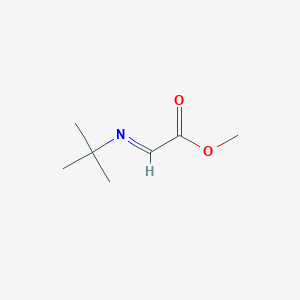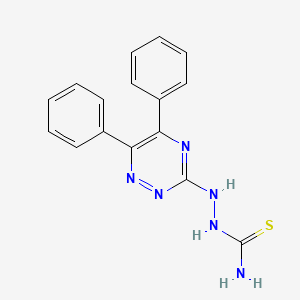
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClNO4 It is a derivative of cinnamic acid and is characterized by the presence of a nitro group and a chlorine atom on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Reduction: The primary product is the corresponding amine derivative.
Oxidation: Various oxidized forms of the compound, depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a nitro group.
Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in a different position.
Methyl 2-(3-chlorophenyl)prop-2-enoate: Similar structure but without the nitro group.
Uniqueness
Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a nitro group and a chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
111041-32-8 |
|---|---|
Molekularformel |
C10H8ClNO4 |
Molekulargewicht |
241.63 g/mol |
IUPAC-Name |
methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3 |
InChI-Schlüssel |
QRNOOLGPCHYFDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)


